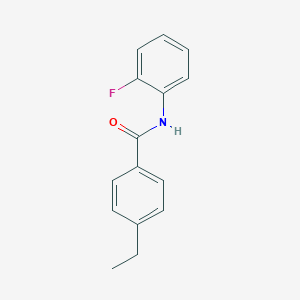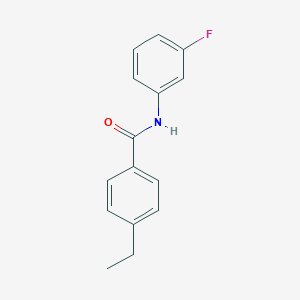
N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide, also known as HMDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and is synthesized through a specific method.
科学研究应用
N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage in various cell types. N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide has potential applications in the treatment of cancer, arthritis, and other inflammatory diseases.
作用机制
The mechanism of action of N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide is not fully understood. However, it has been proposed that N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide exerts its effects through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines in animal models of arthritis. N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide has also been found to reduce oxidative stress-induced damage in various cell types. Additionally, N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide has been shown to induce apoptosis in cancer cells and to inhibit their growth.
实验室实验的优点和局限性
N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. Additionally, N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide has been extensively studied and its effects are well-characterized. However, there are also limitations to its use in lab experiments. N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide is a relatively new compound and its long-term effects are not fully understood. Additionally, N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide may have off-target effects that could complicate its use in certain experiments.
未来方向
There are a number of future directions for research on N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide. One area of research could focus on the development of N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide analogs with improved efficacy and reduced toxicity. Additionally, further studies could investigate the potential use of N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide in combination with other drugs for the treatment of cancer and other diseases. Finally, research could focus on elucidating the mechanism of action of N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide and identifying new targets for its therapeutic use.
Conclusion:
In conclusion, N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide is a promising compound with potential therapeutic applications in the treatment of cancer, arthritis, and other inflammatory diseases. Its synthesis method has been optimized to yield high purity and high yield of N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide. The mechanism of action of N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide is not fully understood, but it has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide has a number of advantages for lab experiments, but there are also limitations to its use. Future research could focus on the development of N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide analogs, combination therapies, and elucidating the mechanism of action of N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide.
合成方法
N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide is synthesized through a multi-step process that involves the reaction of 2-hydroxy-4-methylbenzaldehyde with benzophenone in the presence of a base. The resulting product is then reacted with N,N-dimethylformamide and lithium aluminum hydride to yield N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide. This synthesis method has been optimized to yield high purity and high yield of N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide.
属性
分子式 |
C22H21NO2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
N-(2-hydroxy-4-methylphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C22H21NO2/c1-16-12-13-20(21(24)14-16)23-22(25)15-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,19,24H,15H2,1H3,(H,23,25) |
InChI 键 |
DXFBMVMPPIQBOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B290418.png)

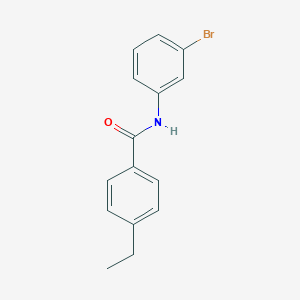

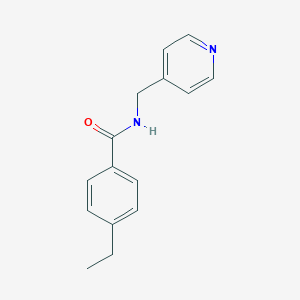
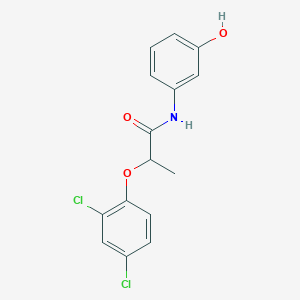
![N-[4-(dimethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290431.png)
![N-[4-(diethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290432.png)
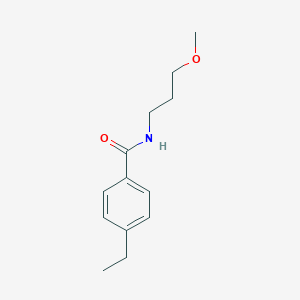
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)


